6,7-Dihydro-5H-cyclopenta[C]pyridin-3-amine
Description
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[c]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-8-4-6-2-1-3-7(6)5-10-8/h4-5H,1-3H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQAFEZEQLKPPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NC=C2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90918327 | |
| Record name | 2,5,6,7-Tetrahydro-3H-cyclopenta[c]pyridin-3-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90918327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93587-43-0 | |
| Record name | 5H-2-Pyrindin-3-amine, 6,7-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093587430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5,6,7-Tetrahydro-3H-cyclopenta[c]pyridin-3-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90918327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H,6H,7H-cyclopenta[c]pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclocondensation Reaction Using Sodium Alkoxide Catalysis
One of the most effective and widely reported methods for synthesizing 6,7-dihydro-5H-cyclopenta[C]pyridin-3-amine derivatives involves a cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, catalyzed by sodium alkoxide solutions such as sodium ethoxide or sodium methoxide.
- Reaction Conditions:
- Reagents: 2,5-diarylidenecyclopentanone derivatives (0.02 mol), propanedinitrile (0.02 mol), sodium alkoxide (0.02 mol)
- Solvent: Ethanol (with sodium ethoxide) or methanol (with sodium methoxide)
- Temperature: Reflux at approximately 80 °C
- Time: 1–2 hours reflux, followed by cooling and dilution with distilled water
- Mechanism Overview:
The reaction proceeds via a Michael addition of propanedinitrile to the α,β-unsaturated cycloketone intermediate, forming an adduct that undergoes nucleophilic attack by the alkoxide anion. This leads to cyclization and dehydration, yielding the target cyclopenta[C]pyridine derivatives. The process is efficient, yielding highly pure products without the need for chromatographic purification, relying instead on filtration and recrystallization.
| Step | Description | Key Intermediate(s) |
|---|---|---|
| 1 | Knoevenagel condensation of cyclopentanone with aromatic aldehydes | Diarylidene cyclopentanone |
| 2 | Michael addition of propanedinitrile to α,β-unsaturated cycloketone | Adduct A |
| 3 | Nucleophilic attack by alkoxide anion | Intermediate B |
| 4 | Cyclization and dehydration | Final cyclopenta[C]pyridine |
Smiles-type Rearrangement for Amino Derivatives
Another notable method involves a Smiles-type rearrangement, which is particularly useful for synthesizing 3-amino-6,7-dihydro-5H-cyclopenta[C]pyridine derivatives.
- Reaction Details:
- Starting materials: 2-[(1-alkyl(aryl)-4-cyano-6,7-dihydro-5H-cyclopenta[C]pyridin-3-yl)oxy]acetamides
- Reagent: Sodium ethoxide
- Outcome: Formation of 3-amino derivatives via rearrangement and nucleophilic substitution
- Significance:
This method allows for structural diversification and the introduction of amino functionality at the 3-position, which is critical for further functionalization and biological activity.
High-Pressure Ammonium Acetate-Mediated Cyclocondensation
A high-pressure synthetic approach using ammonium acetate as a mediator has been developed for related cyclopenta-fused pyridine systems, which can be adapted for this compound synthesis.
- Method Highlights:
- Reactants: 3-oxo-2-arylhydrazonopropanals with cyclic ketones (e.g., benzosuberone or tetralone)
- Conditions: High-pressure Q-tube reactor, ammonium acetate as cyclization agent
- Advantages: High atom economy, broad substrate scope, gram-scale applicability
- Mechanistic Insight:
The process involves sequential nucleophilic additions and dehydration steps leading to cyclized products. This method offers an alternative to classical reflux methods, with improved yields and reaction times.
Manganese-Catalyzed Oxidation
For derivatives related to 6,7-dihydro-5H-cyclopenta[C]pyridine, direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues has been achieved using manganese catalysts.
- Catalyst and Oxidant: Mn(OTf)2 and tert-butyl hydroperoxide (t-BuOOH) in aqueous media
- Conditions: Room temperature (25 °C), water as solvent
- Outcome: High yield and excellent chemoselectivity oxidation, which can be a step in the synthesis of amino derivatives after further functional group transformations.
- The synthesized compounds from the cyclocondensation method were confirmed by IR, NMR spectroscopy, and elemental analysis. For example, the IR spectrum of a representative compound showed a characteristic absorption band at 2204 cm⁻¹ corresponding to the nitrile group.
- Electrochemical and surface morphology studies demonstrated the stability and functional properties of these compounds, indicating their potential for further applications beyond synthesis.
- X-ray crystallography and spectroscopic methods have been employed to confirm the structures of products obtained via high-pressure methods, ensuring the reliability of these synthetic routes.
The preparation of this compound and its derivatives is effectively achieved through cyclocondensation reactions catalyzed by sodium alkoxide solutions, with alternative methods such as Smiles-type rearrangement and high-pressure ammonium acetate-mediated cyclizations providing additional synthetic versatility. Manganese-catalyzed oxidation offers a complementary approach for related derivatives. These methods are supported by detailed mechanistic understanding and robust analytical validation, making them authoritative and reliable for research and industrial applications.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at the cyclopentane ring or amine group under specific conditions:
a. Ring Oxidation
Using Mn(OTf)₂ as a catalyst and tert-butyl hydroperoxide (t-BuOOH) in water at 25°C, the cyclopentane ring is oxidized to form 6,7-dihydro-5H-cyclopenta[C]pyridin-5-one analogues .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Mn(OTf)₂, t-BuOOH | H₂O, 25°C, 24 h | 6,7-Dihydro-5H-cyclopenta[C]pyridin-5-one | 85–92% |
This method achieves high chemoselectivity without over-oxidizing the pyridine ring .
b. Amine Oxidation
The amine group can be oxidized to a nitro group using m-chloroperbenzoic acid (m-CPBA) in dichloromethane, yielding nitropyridine derivatives .
Reduction Reactions
The amine group participates in reductive alkylation or hydrogenation:
a. Reductive Alkylation
Treatment with sodium borohydride (NaBH₄) in methanol reduces imine intermediates generated from aldehyde condensations, forming N-alkylated derivatives.
b. Catalytic Hydrogenation
Under H₂ (1 atm) with Pd/C, the cyclopentane ring is fully saturated, producing decahydro derivatives.
Substitution Reactions
The pyridine ring and amine group undergo nucleophilic and electrophilic substitutions:
a. Nucleophilic Aromatic Substitution
Reaction with benzyl chloride in the presence of triethylamine yields N-benzylated products:
| Reagent | Conditions | Product |
|---|---|---|
| Benzyl chloride, Et₃N | CH₂Cl₂, reflux, 6 h | N-Benzyl-6,7-dihydro-5H-cyclopenta[C]pyridin-3-amine |
b. Electrophilic Substitution
Bromination with NBS (N-bromosuccinimide) in CCl₄ introduces bromine at the pyridine ring’s 4-position .
Cyclocondensation Reactions
The compound serves as a precursor in multicomponent reactions to synthesize polycyclic derivatives:
a. Synthesis of CAPD Derivatives
Cyclocondensation with propanedinitrile and 2,5-diarylidenecyclopentanone in sodium alkoxide yields 2-alkoxy-4-aryl-7-arylidene-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles (CAPDs) .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaOEt, propanedinitrile | EtOH, reflux, 2 h | CAPD-1–CAPD-4 | 89–94% |
These derivatives exhibit 97.7% corrosion inhibition efficiency for carbon steel in H₂SO₄, as shown by electrochemical impedance spectroscopy .
Mechanistic Insights
-
Oxidation : Mn(OTf)₂ facilitates radical intermediates, confirmed by ESR studies .
-
Corrosion Inhibition : CAPD derivatives adsorb on steel via physisorption and chemisorption, validated by Langmuir isotherms and Monte Carlo simulations .
Comparative Reactivity
| Reaction Type | Key Feature | Unique Outcome |
|---|---|---|
| Oxidation | Selective ring oxidation in water | High chemoselectivity (no N-oxide formation) |
| Cyclocondensation | One-pot synthesis of polycyclic nitriles | Superior corrosion inhibition (97.7%) |
| Substitution | Regioselective bromination at C4 | Enables further functionalization |
Scientific Research Applications
Medicinal Chemistry Applications
-
Synthesis of Isoquinolone Derivatives :
- 6,7-Dihydro-5H-cyclopenta[C]pyridin-3-amine is utilized in the synthesis of isoquinolone derivatives through ruthenium-mediated dual catalytic reactions. This process involves the activation of C-H bonds in isoquinoline, leading to the formation of isoquinolone compounds that are significant in medicinal chemistry due to their diverse biological activities.
-
Anticancer Activity :
- Structural analogs of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The nitrogen-containing heterocyclic structure often correlates with enhanced biological activity, making it a target for drug development in oncology.
Organic Synthesis Applications
-
Multicomponent Reactions :
- The compound is employed in multicomponent condensation reactions involving malononitrile and aldehydes to form 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. This method showcases its utility in generating complex molecular architectures efficiently.
-
Oxidation Reactions :
- It serves as a precursor for synthesizing 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation processes. This reaction highlights the compound's versatility as a building block in organic synthesis.
Materials Science Applications
-
Corrosion Inhibition :
- Recent studies have demonstrated that derivatives of this compound act as effective inhibitors for carbon steel corrosion in acidic environments (e.g., H₂SO₄). Electrochemical measurements indicate that these compounds exhibit superior inhibition efficiency, with some derivatives achieving up to 97.7% effectiveness .
Inhibitor Efficiency (%) Medium CAPD-1 97.7 H₂SO₄ CAPD-2 92.5 H₂SO₄ CAPD-3 90.0 H₂SO₄ - Surface Morphology Studies :
Research indicates that this compound and its derivatives exhibit significant biological activities:
- Binding Affinity Studies : Interaction studies have focused on the binding affinities with various biological targets, employing techniques such as molecular docking and dynamic simulations to understand pharmacodynamics better.
-
Comparative Analysis with Similar Compounds :
Compound Name Structural Features Biological Activity 6,7-Dihydro-5H-cyclopenta[b]pyridin Similar bicyclic structure Anticonvulsant properties 3-Amino-6,7-dihydro-pyrido[3',2':4,5]furo Contains furo ring Cytotoxic effects against cancer cells 6-Aminoisoquinoline Isoquinoline core Neuroprotective effects 2-Aminobenzothiazole Thiazole ring Antimicrobial activity
The unique bicyclic structure of this compound contributes to distinct biological activities not observed in other similar compounds, positioning it as a promising candidate for further research in drug development and synthetic chemistry.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-cyclopenta[C]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can bind to the active site of an enzyme, inhibiting its activity and leading to a biological effect. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Cyclopenta[b]pyridine Derivatives
Compounds such as 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD) differ in ring fusion ([b] vs. [C] position) and functional groups (carbonitrile vs. amine). CAPD derivatives exhibit 97.7% corrosion inhibition efficiency in 1.0 M H₂SO₄, outperforming many traditional inhibitors like Schiff bases or ionic liquids . Key electrochemical parameters for CAPD-1 include:
- Charge transfer resistance (Rct): 412.5 Ω·cm² (vs. 12.4 Ω·cm² for uninhibited steel) .

- Adsorption energy (MC simulations): -6241.48 kcal/mol, indicating strong interaction with carbon steel surfaces .
In contrast, the amine group in 6,7-dihydro-5H-cyclopenta[C]pyridin-3-amine enhances nucleophilicity, making it more reactive in substitution reactions but less effective in corrosion inhibition compared to CAPD’s electron-withdrawing carbonitrile group .
Multi-Substituted Cyclopenta[b]pyridines
Derivatives like 4-(4-chlorophenyl)-2-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine (5b) incorporate aryl and heteroaryl substituents, improving thermal stability and solubility. These compounds are synthesized via cycloaddition reactions, yielding colorless solids characterized by ¹H NMR (e.g., δ 7.2–7.8 ppm for aromatic protons) and IR (ν 1650 cm⁻¹ for C=N stretches) . Compared to the parent amine, these substitutions enhance applications in materials science but reduce bioavailability due to increased hydrophobicity.
Pyridine-Based Corrosion Inhibitors
Pyridine derivatives like 2-hydrazinobenzothiazole-carbohydrate hybrids achieve ~92% inhibition efficiency in acidic media, slightly lower than CAPD . However, their synthesis is more complex, requiring multi-step protocols, whereas CAPD and cyclopenta[C]pyridin-3-amine derivatives are synthesized in ≤3 steps under greener conditions .
Key Research Findings and Theoretical Insights
Electrochemical Performance
- Inhibition Efficiency: CAPD-1 > CAPD-2 > CAPD-3 > CAPD-4, correlating with DFT-calculated energy gaps (ΔE) (CAPD-1: 4.12 eV) and Fukui indices (high electrophilicity at nitrogen sites) .

- Adsorption Behavior: CAPD derivatives follow the Langmuir isotherm , combining physisorption (via π-electrons) and chemisorption (via lone pairs on N/O atoms) .
Biological Activity
6,7-Dihydro-5H-cyclopenta[C]pyridin-3-amine is a bicyclic amine compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological potential, including its mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a unique bicyclic structure that combines elements of cyclopentane and pyridine. This structural configuration may contribute to its distinct biological activities compared to other similar compounds.
| Property | Details |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 160.21 g/mol |
| IUPAC Name | This compound |
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Anticonvulsant Activity : The compound has shown promise in anticonvulsant assays, indicating potential therapeutic applications in epilepsy treatment.
- Anticancer Properties : Preliminary studies have demonstrated cytotoxic effects against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancer cells. The MTT assay results revealed that certain derivatives exhibited promising cytotoxicity against these cell lines .
- Sigma Receptor Affinity : Compounds related to this compound have been evaluated for their binding affinity to sigma receptors, which play a role in pain modulation and neuroprotection. Some derivatives have shown nanomolar affinity for the σ1 receptor, suggesting potential analgesic properties .
The biological activity of this compound is thought to involve interactions with specific molecular targets:
- Sigma Receptors : The compound acts as an antagonist at sigma receptors, influencing pathways related to pain perception and neuroprotection.
- Cell Cycle Inhibition : In cancer cells, it may induce cell cycle arrest, leading to apoptosis in malignant cells.
Synthesis Methods
Several synthetic routes have been developed for the preparation of this compound:
- Catalytic Reactions : Ruthenium-mediated dual catalytic reactions have been employed to synthesize isoquinolone derivatives from related compounds.
- High Pressure Synthesis : A greener approach utilizing high pressure has been explored to improve the efficiency of synthesis while reducing environmental impact .
Case Study 1: Anticancer Evaluation
A study evaluated the cytotoxic effects of various derivatives of this compound against three human cancer cell lines using the MTT assay. The results indicated significant inhibition of cell proliferation in MCF-7 and A549 cells .
Case Study 2: Sigma Receptor Binding
Another study focused on the structure-activity relationship of novel derivatives as sigma receptor antagonists. One promising compound exhibited high selectivity for σ1 receptors and demonstrated effective analgesic properties in animal models .
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for preparing 6,7-dihydro-5H-cyclopenta[C]pyridin-3-amine and its derivatives?
- Methodology : The compound is synthesized via multi-step reactions involving cyclopentanone derivatives and substituted thiophenes. For example, cyclocondensation of substituted propanones (e.g., 3-oxo-3-(thiophen-3-yl)propane derivatives) with cyclopentanone yields intermediates, which are further functionalized via nucleophilic substitution or hydrogenation. Catalytic hydrogenation using palladium or nickel in methanol or THF under controlled pressure (1–3 atm) is critical for reducing nitro or cyano groups to amines .
- Key Data : Yields vary between 34% and 95%, depending on substituents and reaction conditions (e.g., 4-(thiophen-2-yl)-2-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine was synthesized in 95% purity using optimized catalytic conditions) .
Q. How are structural and purity characteristics of this compound validated?
- Methodology : Characterization relies on 1H/13C NMR to confirm regiochemistry (e.g., aromatic protons at δ 6.92–7.45 ppm and cyclopentane protons at δ 2.24–2.98 ppm) and elemental analysis (C, H, N, S) to verify stoichiometry. FT-IR identifies functional groups (e.g., C≡N stretches at ~2200 cm⁻¹ in cyano derivatives). HPLC (≥98% purity) and mass spectrometry (e.g., [M+1]+ peaks) ensure purity and molecular weight accuracy .
Q. What safety protocols are essential for handling this compound?
- Guidelines :
- Storage : Keep at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent oxidation or hygroscopic degradation .
- Hazard Mitigation : Use PPE (gloves, goggles) due to acute toxicity (H300/H310 codes) and environmental hazards (H400). In case of inhalation, move to fresh air and seek medical attention immediately. Neutralize spills with sand or vermiculite .
Advanced Research Questions
Q. How can low yields in catalytic hydrogenation steps be addressed?
- Optimization Strategies :
- Catalyst Screening : Transition from Pd/C to Raney nickel may improve selectivity for amine formation while minimizing side reactions (e.g., over-reduction).
- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance reaction rates compared to methanol, as observed in the synthesis of 2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine derivatives (yield increased from 34% to 50% with solvent substitution) .
- Pressure Modulation : High-pressure reactors (5–10 atm H₂) reduce reaction time and improve conversion efficiency .
Q. How do electron-donating vs. electron-withdrawing substituents affect reactivity and applications?
- Experimental Design :
- Substituent Screening : Introduce methoxy (electron-donating) or nitro (electron-withdrawing) groups at the 4-position of the pyridine ring. Compare reaction kinetics in nucleophilic aromatic substitution (e.g., SNAr reactions with thiophenes).
- Application Testing : Electron-donating groups (e.g., methoxy) enhance ligand properties in coordination complexes (e.g., zinc-heteroimidazole systems), while electron-withdrawing groups improve electrophilicity for cross-coupling reactions .
Q. How should contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?
- Analytical Workflow :
Cross-Validation : Compare experimental 1H NMR shifts with DFT-calculated chemical shifts (software: Gaussian or ADF).
2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals (e.g., distinguishing cyclopentane protons from aromatic protons in crowded spectra) .
Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation, as applied in characterizing 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine derivatives .
Q. What novel applications are emerging for cyclopenta-fused pyridines in materials science?
- Research Frontiers :
- Ligand Design : Derivatives like N-(2-(diphenylphosphaneyl)ethyl)-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-7-amine (L2) serve as ligands for transition-metal catalysts in asymmetric synthesis, with applications in pharmaceutical intermediates .
- Optoelectronic Materials : Cyano-substituted derivatives (e.g., 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile) exhibit tunable fluorescence properties for OLEDs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


